1-Methyl-5-(methylsulfonyl)-1H-indole-2-carboxylic acid
Description
1-Methyl-5-(methylsulfonyl)-1H-indole-2-carboxylic acid is a substituted indole derivative characterized by a methyl group at the N1 position, a methylsulfonyl (-SO₂CH₃) group at the C5 position, and a carboxylic acid (-COOH) moiety at the C2 position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive indole derivatives, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.
Properties
IUPAC Name |
1-methyl-5-methylsulfonylindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S/c1-12-9-4-3-8(17(2,15)16)5-7(9)6-10(12)11(13)14/h3-6H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPCZVUJWZOJJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)C=C1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methyl-5-(methylsulfonyl)-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation, where the indole derivative reacts with a sulfonyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Methyl-5-(methylsulfonyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methylsulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired product formation.
Scientific Research Applications
1-Methyl-5-(methylsulfonyl)-1H-indole-2-carboxylic acid (commonly referred to as "MSI") is a compound that has garnered attention in various scientific research fields due to its unique chemical structure and potential biological activities. This article explores the applications of MSI, focusing on its pharmacological properties, synthetic methodologies, and its implications in medicinal chemistry.
Medicinal Chemistry
Anticancer Activity : Research has indicated that MSI exhibits potential anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the MAPK/ERK pathway .
Anti-inflammatory Effects : MSI has been investigated for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting a potential application in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuropharmacology
Neuroprotective Effects : Recent studies suggest that MSI may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. It appears to inhibit neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases .
Cognitive Enhancement : Preliminary findings indicate that MSI may enhance cognitive function by modulating neurotransmitter systems, particularly those involving serotonin and dopamine . This could have implications for treating cognitive deficits associated with psychiatric disorders.
Synthetic Methodologies
MSI can be synthesized through various methods, including:
- Condensation Reactions : One common approach involves the condensation of indole derivatives with methylsulfonyl chloride followed by carboxylation.
- Multi-step Synthesis : Advanced synthetic routes may include several steps involving protection-deprotection strategies to obtain high yields of pure MSI.
| Synthesis Method | Description | Yield (%) | References |
|---|---|---|---|
| Condensation | Indole + Methylsulfonyl chloride | 80% | |
| Multi-step | Protection-deprotection strategy | 75% |
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of MSI on human breast cancer cell lines (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity against these cells .
Case Study 2: Anti-inflammatory Properties
A study conducted by Zhang et al. explored the anti-inflammatory effects of MSI in a murine model of colitis. The administration of MSI significantly reduced colonic inflammation markers compared to controls, supporting its potential use in inflammatory bowel disease treatments .
Mechanism of Action
The mechanism of action of 1-Methyl-5-(methylsulfonyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit cyclooxygenase-2 (COX-2) enzymes, leading to anti-inflammatory effects. The presence of the methylsulfonyl group enhances its binding affinity and selectivity towards certain targets .
Comparison with Similar Compounds
Table 1: Structural and Property Comparison
*Calculated using molecular formula.
Key Observations:
Sulfonamide vs. Trifluoromethyl Groups : The methylsulfonyl group in the target compound enhances hydrogen-bonding capacity and polarity compared to the trifluoromethyl (-CF₃) group in . This may influence solubility and target binding (e.g., COX-2 vs. kinase targets) .
Safety Profiles : Unlike the target compound, 7-chloro-3-methyl-1H-indole-2-carboxylic acid () is classified as hazardous (H302: harmful if swallowed), highlighting the importance of substituent choice in toxicity .
Biological Activity
1-Methyl-5-(methylsulfonyl)-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory, antimicrobial, and antioxidant properties, supported by recent research findings and case studies.
1-Methyl-5-(methylsulfonyl)-1H-indole-2-carboxylic acid is characterized by the following chemical formula:
- Molecular Formula : C₁₁H₁₃N₃O₄S
- Molecular Weight : 273.30 g/mol
1. Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent anti-inflammatory effects. Notably, compounds such as 4d and 5d have shown significant inhibition of cyclooxygenase (COX) enzymes, specifically COX-2 and 5-lipoxygenase (5-LOX), which are crucial in the inflammatory process.
- Research Findings :
- Inhibition of COX Enzymes : The compounds were evaluated for their ability to inhibit COX-1, COX-2, and 5-LOX using enzyme immunoassay kits. Compounds 4d and 5d exhibited the highest inhibitory activity with IC50 values indicating strong efficacy against inflammation .
- Cardiovascular Profile : Further evaluation involved measuring cardiac biomarkers (LDH, CK-MB, Tn-I) to assess potential cardiotoxic effects associated with the anti-inflammatory activity, revealing a favorable safety profile .
2. Antimicrobial Activity
The antimicrobial properties of 1-methyl-5-(methylsulfonyl)-1H-indole-2-carboxylic acid have also been explored. Selective antibacterial activity against Gram-negative bacteria such as Salmonella enterica and E. coli was reported.
- Case Study :
3. Antioxidant Activity
The antioxidant potential of this compound was assessed through various assays, including DPPH radical scavenging activity.
- Findings :
Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 1-Methyl-5-(methylsulfonyl)-1H-indole-2-carboxylic acid, and how can by-product formation be minimized?
- Methodological Answer : The compound can be synthesized via reflux reactions using sodium metabisulfite (Na₂S₂O₅) in ethanol (EtOH) with indole precursors, followed by purification via column chromatography . Alternatively, methylsulfonyl chloride can act as both an oxidant and condensing agent in coupling reactions with tertiary amines, enabling efficient pyrazoline-to-pyrazole ring oxidation . To minimize by-products, stoichiometric control of reactants (e.g., 1.1:1 molar ratio of aldehyde to amine) and real-time monitoring via TLC are recommended .
Q. How should researchers purify and characterize this compound post-synthesis?
- Methodological Answer : Post-synthesis purification often involves column chromatography (silica gel, eluent gradients of ethyl acetate/hexane) or recrystallization from ethanol-water mixtures . Characterization requires HPLC for purity assessment (>97%) and spectroscopic techniques:
- NMR : Compare experimental shifts with DFT-predicted values (e.g., B3LYP/6-311++G(d,p) basis set) to resolve ambiguities .
- FTIR : Confirm sulfonyl (SO₂) stretches at ~1300–1150 cm⁻¹ and carboxylic acid (C=O) at ~1700 cm⁻¹ .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the sulfonyl group. Avoid exposure to moisture and strong bases, as the methylsulfonyl moiety may degrade under alkaline conditions . Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) are advised for long-term storage protocols.
Advanced Research Questions
Q. How can computational methods like DFT elucidate the electronic and spectral properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with CAM-B3LYP or M06-2X functionals can model electronic transitions, HOMO-LUMO gaps, and intramolecular hydrogen bonding. Solvent effects (e.g., ethanol) are incorporated via the Polarizable Continuum Model (PCM). Compare computed UV-Vis spectra (TD-DFT) with experimental data to validate charge-transfer interactions . For NMR, gauge-including atomic orbital (GIAO) calculations predict chemical shifts, resolving conflicts between observed and expected signals .
Q. How do structural modifications (e.g., substituent placement) affect biological activity in sulfonyl-indole derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., halogenation at position 5, alkylation at position 1) followed by in vitro assays (e.g., antimicrobial or kinase inhibition). Pharmacophore modeling (e.g., hydrophobic sulfonyl group, hydrogen-bond acceptor at carboxylic acid) can prioritize derivatives. For example, hybrid molecules combining indole-2-carboxylic acid with rhodanine moieties show enhanced antibacterial activity .
Q. How can researchers resolve contradictory data in biological assays (e.g., IC₅₀ variability across studies)?
- Methodological Answer : Variability may arise from assay conditions (e.g., buffer pH affecting ionization of the carboxylic acid group). Standardize protocols:
- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for metabolic interference (e.g., CYP450 inhibitors).
- Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).
- Reconcile computational docking scores (AutoDock Vina) with experimental IC₅₀ values to identify false positives .
Experimental Design & Data Analysis
Q. What strategies mitigate interference from residual solvents in spectroscopic analysis?
- Methodological Answer : Lyophilize the compound after synthesis to remove volatile solvents (e.g., EtOH, DCM). For NMR, use deuterated DMSO-d₆, which minimizes proton exchange with the carboxylic acid group. In FTIR, subtract solvent backgrounds using blank runs. Quantify residual solvents via GC-MS with limits set per ICH Q3C guidelines .
Q. How should researchers design kinetic studies to probe the compound’s reactivity under physiological conditions?
- Methodological Answer : Use pseudo-first-order conditions with excess buffer (pH 7.4 PBS) and monitor degradation via LC-MS. Track sulfonyl group hydrolysis by quantifying methylsulfinic acid byproducts. Arrhenius plots (4–37°C) estimate activation energy (Eₐ) and shelf-life. Include radical scavengers (e.g., BHT) to assess oxidative pathways .
Safety & Handling
Q. What personal protective equipment (PPE) is essential when handling this compound?
- Methodological Answer : Use nitrile gloves (tested against sulfonyl compounds per ASTM D7398), safety goggles, and P95 respirators if airborne particulates are detected. Conduct handling in fume hoods with HEPA filters. Decontaminate spills with 5% sodium bicarbonate solution to neutralize acidic byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
